molecular formula C13H15NO B125717 3-Ethoxy-5-methyl-1H-2-benzazepine CAS No. 143265-98-9

3-Ethoxy-5-methyl-1H-2-benzazepine

Cat. No. B125717
M. Wt: 201.26 g/mol
InChI Key: RXYFFPWMWUKKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-5-methyl-1H-2-benzazepine, also known as EMBA, is a chemical compound that belongs to the benzazepine family. It is a heterocyclic compound that contains a benzene ring fused to a seven-membered nitrogen-containing ring. EMBA has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, neurochemistry, and medicinal chemistry.

Scientific Research Applications

3-Ethoxy-5-methyl-1H-2-benzazepine has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, neurochemistry, and medicinal chemistry. In pharmacology, 3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to exhibit antipsychotic and antidepressant properties. It has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. In neurochemistry, 3-Ethoxy-5-methyl-1H-2-benzazepine has been studied for its potential to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. In medicinal chemistry, 3-Ethoxy-5-methyl-1H-2-benzazepine has been explored as a potential lead compound for the development of new drugs for the treatment of psychiatric disorders.

Mechanism Of Action

The exact mechanism of action of 3-Ethoxy-5-methyl-1H-2-benzazepine is not fully understood. However, it has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking the dopamine D2 receptors, 3-Ethoxy-5-methyl-1H-2-benzazepine may reduce the activity of the dopaminergic system, which is thought to be overactive in certain psychiatric disorders such as schizophrenia. By activating the serotonin 5-HT1A receptors, 3-Ethoxy-5-methyl-1H-2-benzazepine may increase the levels of serotonin, which is known to play a role in the regulation of mood and emotion.

Biochemical And Physiological Effects

3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may reduce the activity of the dopaminergic system, which is thought to be overactive in certain psychiatric disorders such as schizophrenia. 3-Ethoxy-5-methyl-1H-2-benzazepine has also been shown to increase the levels of serotonin, which is known to play a role in the regulation of mood and emotion. In addition, 3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Ethoxy-5-methyl-1H-2-benzazepine in lab experiments is its potential to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes it a useful tool for studying the neurochemical basis of psychiatric disorders. Another advantage of using 3-Ethoxy-5-methyl-1H-2-benzazepine is its relatively low toxicity compared to other drugs used in psychiatric research. However, one of the limitations of using 3-Ethoxy-5-methyl-1H-2-benzazepine is its limited solubility in water, which can make it difficult to administer in certain experimental setups.

Future Directions

There are several future directions for the research on 3-Ethoxy-5-methyl-1H-2-benzazepine. One direction is to explore its potential as a lead compound for the development of new drugs for the treatment of psychiatric disorders. Another direction is to study its potential as a neuroprotective agent for the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethoxy-5-methyl-1H-2-benzazepine and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 3-Ethoxy-5-methyl-1H-2-benzazepine involves the condensation of 3-ethoxy-4-methylbenzaldehyde with 2-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 3-Ethoxy-5-methyl-1H-2-benzazepine.

properties

CAS RN

143265-98-9

Product Name

3-Ethoxy-5-methyl-1H-2-benzazepine

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-ethoxy-5-methyl-1H-2-benzazepine

InChI

InChI=1S/C13H15NO/c1-3-15-13-8-10(2)12-7-5-4-6-11(12)9-14-13/h4-8H,3,9H2,1-2H3

InChI Key

RXYFFPWMWUKKMD-UHFFFAOYSA-N

SMILES

CCOC1=NCC2=CC=CC=C2C(=C1)C

Canonical SMILES

CCOC1=NCC2=CC=CC=C2C(=C1)C

synonyms

1H-2-Benzazepine,3-ethoxy-5-methyl-(9CI)

Origin of Product

United States

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